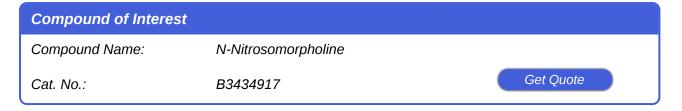


N-Nitrosomorpholine: A Comprehensive Technical Guide on its Chemical Structure and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomorpholine (NMOR), a potent genotoxic carcinogen, presents a significant concern in toxicology and drug development due to its potential presence as an impurity and its use as a model compound in cancer research. This technical guide provides an in-depth analysis of the chemical structure, reactivity, and biological implications of NMOR. It consolidates critical data on its physicochemical properties, experimental protocols for its synthesis and detection, and a detailed overview of its metabolic activation leading to carcinogenic activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nitrosamines and their impact on human health.

Chemical Structure and Physicochemical Properties

N-Nitrosomorpholine (IUPAC name: 4-nitrosomorpholine) is a cyclic nitrosamine with the chemical formula $C_4H_8N_2O_2$.[1] Its structure consists of a morpholine ring where the hydrogen atom attached to the nitrogen is substituted by a nitroso group (-N=O).[1] This structural feature is central to its chemical and biological reactivity.

The molecule is a pale yellow, sand-like powder or a golden liquid, depending on the temperature, with a melting point of approximately 29 °C (84 °F).[2][3] It is soluble in water and



compatible with various organic solvents.[4] Key physicochemical properties of NMOR are summarized in Table 1.

Table 1: Physicochemical Properties of N-Nitrosomorpholine

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 4-nitrosomorpholine | [1] |
| CAS Number | 59-89-2 | [5] |
| Molecular Formula | C4H8N2O2 | [1] |
| Molecular Weight | 116.12 g/mol | [5] |
| Appearance | Yellow crystals or golden liquid | [5][6] |
| Melting Point | 29 °C (84 °F) | [2] |
| Boiling Point | 224-225 °C (435-436 °F) | [2] |
| Water Solubility | Soluble | [4] |
| log Kow | -0.44 | [4] |
| Stability | Stable at room temperature in the dark; light-sensitive, especially to UV light.[5] | [5] |

Chemical Reactivity and Synthesis

The reactivity of NMOR is largely dictated by the N-nitroso group. It is known to be photochemically reactive and can decompose when exposed to UV light.[5] In the presence of strong oxidizing agents, it can undergo vigorous reactions.[4]

The synthesis of NMOR is most commonly achieved through the nitrosation of morpholine. This reaction typically involves the treatment of morpholine with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid) or dinitrogen tetroxide. Endogenous synthesis of NMOR can also occur in the digestive system from the ingestion of morpholine and nitrites.[2]



Another reported synthetic route involves the reaction of dimorpholinomethane in fuming nitric acid.[2]

Experimental Protocols Synthesis of N-Nitrosomorpholine (Illustrative Protocol)

A common laboratory-scale synthesis involves the slow addition of an acidified solution of sodium nitrite to a cooled solution of morpholine.

- Materials: Morpholine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dichloromethane, Anhydrous Magnesium Sulfate.
- Procedure:
 - Dissolve morpholine in water and cool the solution in an ice bath.
 - Slowly add a pre-cooled solution of sodium nitrite in water.
 - While maintaining the low temperature, add hydrochloric acid dropwise to the reaction mixture.
 - After the addition is complete, allow the mixture to stir for a specified time.
 - Extract the product from the aqueous layer using dichloromethane.
 - Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield N-Nitrosomorpholine.

Note: This is a generalized protocol and should be adapted and performed with appropriate safety precautions due to the carcinogenic nature of the product.

Analytical Detection of N-Nitrosomorpholine

The detection and quantification of NMOR, particularly at trace levels in various matrices like pharmaceuticals and environmental samples, are critical. Gas chromatography-mass



spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods employed.

- Sample Preparation:
 - For solid samples, dissolve a known amount in a suitable solvent (e.g., methanol or dichloromethane).
 - For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.
 - An internal standard, such as N-Nitrosomorpholine-d8, is often added for accurate quantification.[7]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions (Typical):
 - Column: A mid-polarity column (e.g., DB-1701).
 - Inlet Temperature: 220 °C.
 - Oven Program: Start at 40 °C, hold for a short period, then ramp up to a final temperature (e.g., 240 °C).
 - Carrier Gas: Helium.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
- Sample Preparation: Similar to GC-MS, involving dissolution and extraction.
- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.



- HPLC Conditions (Typical):
 - Column: A C18 or other suitable reversed-phase column.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
 - Flow Rate: 0.2-0.5 mL/min.
- MS/MS Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NMOR and its internal standard.

Reactivity in Biological Systems: Metabolism and Carcinogenicity

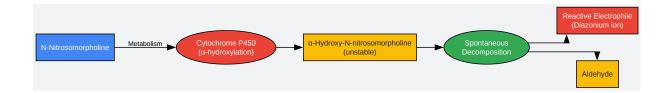
N-Nitrosomorpholine is a potent carcinogen in various animal species, inducing tumors primarily in the liver, but also in the kidneys, lungs, and nasal cavity.[8][9] The International Agency for Research on Cancer (IARC) has classified NMOR as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8]

Metabolic Activation

NMOR itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert its genotoxic effects. The key initial step is the α -hydroxylation of the carbon atom adjacent to the N-nitroso group.[2]

This α -hydroxy-**N-nitrosomorpholine** is an unstable intermediate that undergoes spontaneous decomposition. This decomposition leads to the formation of a reactive electrophilic species, a diazonium ion, and an aldehyde.[2]





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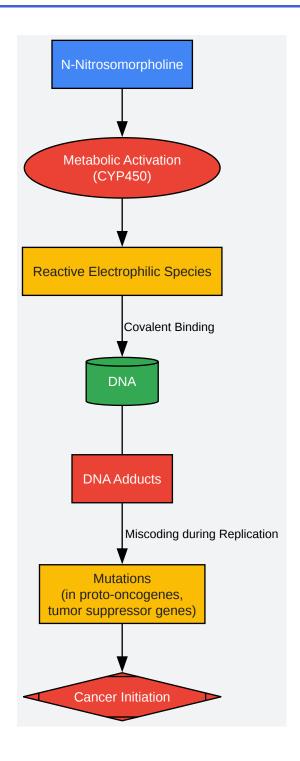
Caption: Metabolic activation pathway of **N-Nitrosomorpholine**.

Genotoxicity and DNA Adduct Formation

The highly reactive electrophile generated from the metabolic activation of NMOR can covalently bind to nucleophilic sites in cellular macromolecules, most critically, DNA. This formation of DNA adducts is a primary event in the initiation of carcinogenesis.

These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the development of cancer. NMOR has been shown to induce unscheduled DNA synthesis (UDS), an indicator of DNA repair, and the formation of micronuclei in rat hepatocytes, further demonstrating its genotoxic potential.[10][11]





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Caption: Simplified signaling pathway of NMOR-induced genotoxicity.

Toxicity Data

The acute toxicity of NMOR has been evaluated in animal studies. The LD50 (the dose that is lethal to 50% of the test animals) provides a measure of its short-term toxicity. The



carcinogenic potency is often expressed as the TD50, the chronic dose rate that would cause tumors in 50% of the animals that would otherwise have been tumor-free.

Table 2: Toxicological Data for N-Nitrosomorpholine

| Parameter | Species | Route | Value | Reference(s) |
|-----------|---------|-----------------|--------------------|--------------|
| LD50 | Rat | Oral | 282 mg/kg | [12][13] |
| LD50 | Rat | Intravenous | 98 mg/kg | [5] |
| LD50 | Rat | (not specified) | 320 mg/kg | [5] |
| TD50 | Rat | (not specified) | 0.109 mg/kg/day | [1] |
| TD50 | Mouse | (not specified) | (no positive test) | [1] |
| TD50 | Hamster | (not specified) | 3.57 mg/kg/day | [1] |

Conclusion

N-Nitrosomorpholine is a well-characterized genotoxic carcinogen with a clear mechanism of action involving metabolic activation to a reactive electrophile that damages DNA. Its chemical properties and reactivity are of significant interest to researchers in toxicology, pharmacology, and drug development. The detailed experimental protocols for its synthesis and analysis provided in this guide, along with the summarized toxicological data and elucidated metabolic pathways, offer a solid foundation for further research and risk assessment. A thorough understanding of the chemical and biological behavior of NMOR is essential for mitigating its potential risks to human health.

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- To cite this document: BenchChem. [N-Nitrosomorpholine: A Comprehensive Technical Guide on its Chemical Structure and Reactivity]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b3434917#n-nitrosomorpholine-chemical-structure-and-reactivity]

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